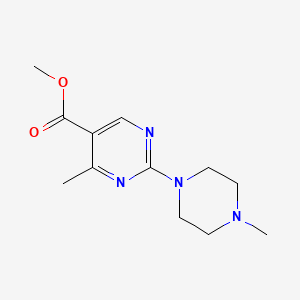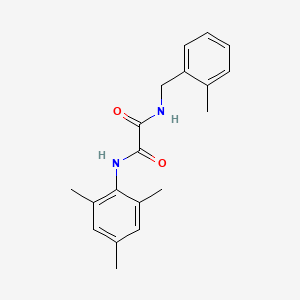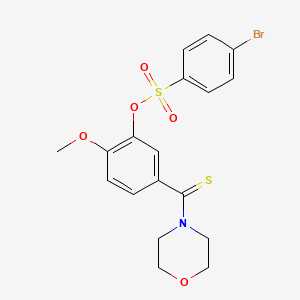
methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate
Descripción general
Descripción
Methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate involves the inhibition of PDE4 and cAMP phosphodiesterase. This results in an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA has been shown to regulate various biological processes such as gene expression, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the proliferation of various cancer cell lines. In addition, methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate has been shown to have neuroprotective effects and has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf life. However, there are some limitations to its use. Methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, it has been shown to have off-target effects on other enzymes such as PDE3 and PDE7, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate in scientific research. One area of interest is the development of more potent and selective inhibitors of PDE4 and cAMP phosphodiesterase. Another area of interest is the use of methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate as a tool compound to study the role of cAMP signaling in various biological processes. Additionally, the potential therapeutic applications of methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate in the treatment of neurodegenerative diseases and cancer warrant further investigation.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate has been extensively used in scientific research as a tool compound to study various biological processes. It has been shown to inhibit the activity of certain enzymes such as phosphodiesterase 4 (PDE4) and cyclic adenosine monophosphate (cAMP) phosphodiesterase. These enzymes play a crucial role in regulating intracellular signaling pathways and have been implicated in various diseases such as inflammation, asthma, and depression. Methyl 4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate has also been used to study the role of cAMP signaling in the regulation of gene expression and cell proliferation.
Propiedades
IUPAC Name |
methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-10(11(17)18-3)8-13-12(14-9)16-6-4-15(2)5-7-16/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNDNBCZAERBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4852642.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4852649.png)
![8-ethoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4852655.png)

![2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4852684.png)


![3-(4-chlorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852701.png)
![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)


![3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852730.png)
![1-[(2-methylbenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4852731.png)